![molecular formula C21H27N3O2 B3160017 Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate CAS No. 865660-19-1](/img/structure/B3160017.png)
Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate
Overview
Description
Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate, also known as Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzoate or Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzene carboxylic acid, is an organic compound that belongs to the family of piperazine derivatives. It is a white, crystalline solid with a melting point of 140-142°C. It is soluble in water, ethanol, and methanol and has a molecular weight of 343.44 g/mol. It is a versatile compound that has a wide range of applications in the field of medicinal chemistry and biochemistry.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .
Corrosion Inhibition
While not directly related to biological activity, the compound’s protective effectiveness is crucial for corrosion prevention. For instance, 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been used as an organic inhibitor in corrosion prevention tasks .
Green Synthesis of Quinazolinones
The compound’s structural features allow for green synthesis approaches. Researchers have efficiently synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones via tandem microwave-assisted processes, yielding good to excellent yields .
Drug Development
Indole derivatives serve as pharmacophores in drug design. While specific examples related to “Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate” are not directly cited, the compound’s indole scaffold makes it a valuable building block for developing novel drugs .
Other Applications
Beyond the mentioned fields, indole derivatives have been explored for their antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities. Researchers continue to investigate their potential for newer therapeutic possibilities .
properties
IUPAC Name |
methyl 3-amino-2-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-6-4-7-16(2)20(15)24-12-10-23(11-13-24)14-18-17(21(25)26-3)8-5-9-19(18)22/h4-9H,10-14,22H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBWSQHOBDVPGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=C(C=CC=C3N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152699 | |
Record name | Methyl 3-amino-2-[[4-(2,6-dimethylphenyl)-1-piperazinyl]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate | |
CAS RN |
865660-19-1 | |
Record name | Methyl 3-amino-2-[[4-(2,6-dimethylphenyl)-1-piperazinyl]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865660-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-[[4-(2,6-dimethylphenyl)-1-piperazinyl]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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